molecular formula C10H14N4O4 B1220421 (S)-7-(2,3-Dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 72376-77-3

(S)-7-(2,3-Dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B1220421
CAS No.: 72376-77-3
M. Wt: 254.24 g/mol
InChI Key: KSCFJBIXMNOVSH-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-7-(2,3-Dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound known for its significant biological and chemical properties This compound is a derivative of purine, a heterocyclic aromatic organic compound, and is characterized by the presence of a dihydroxypropyl group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-(2,3-Dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the enantioselective synthesis of the dihydroxypropyl group. One common method is the Sharpless asymmetric epoxidation of 2,2-dimethyl-6-(3-hydroxy-1-propenyl)-1,3-dioxin-4-one using titanium tetraisopropoxide and diisopropyl tartrate, followed by catalytic hydrogenation . This method yields enantiomerically pure compounds that serve as versatile building blocks for further synthesis.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including the use of optimized reaction conditions and catalysts, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(S)-7-(2,3-Dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dihydroxypropyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxypropyl group can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(S)-7-(2,3-Dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-7-(2,3-Dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the replication of DNA and RNA viruses by interfering with viral enzymes such as adenosine deaminase and thymidine kinase . These interactions disrupt the viral replication process, making the compound effective against a broad spectrum of viruses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-7-(2,3-Dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structure and the presence of the dihydroxypropyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

72376-77-3

Molecular Formula

C10H14N4O4

Molecular Weight

254.24 g/mol

IUPAC Name

7-[(2S)-2,3-dihydroxypropyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C10H14N4O4/c1-12-8-7(9(17)13(2)10(12)18)14(5-11-8)3-6(16)4-15/h5-6,15-16H,3-4H2,1-2H3/t6-/m0/s1

InChI Key

KSCFJBIXMNOVSH-LURJTMIESA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)O

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C[C@@H](CO)O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-7-(2,3-Dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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(S)-7-(2,3-Dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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(S)-7-(2,3-Dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
(S)-7-(2,3-Dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

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